

# An In-depth Technical Guide to the Biological Functions of 2Ccpa

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## Compound of Interest

Compound Name: 2Ccpa sodium

Cat. No.: B15175746

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## Introduction

The acronym "2Ccpa" is utilized in scientific literature to refer to two distinct chemical compounds with significantly different biological functions. This guide provides a comprehensive overview of both molecules to address this ambiguity and serve as a technical resource for researchers, scientists, and professionals in drug development. The two compounds are:

- 2-carba-cyclic phosphatidic acid (2ccPA): A synthetic, metabolically stabilized analog of cyclic phosphatidic acid (cPA), a naturally occurring lysophospholipid mediator.
- 2-Chloro-N6-cyclopentyladenosine (CCPA): A potent and highly selective agonist for the adenosine A1 receptor.

This document will detail the known biological functions, mechanisms of action, and associated signaling pathways for each compound in separate, dedicated sections.

## Part 1: 2-carba-cyclic phosphatidic acid (2ccPA)

2-carba-cyclic phosphatidic acid (2ccPA) is a synthetic derivative of cyclic phosphatidic acid (cPA) where a methylene group replaces an oxygen atom in the phosphate ring at the sn-2 position.<sup>[1][2]</sup> This modification enhances its stability in biological systems, making it a valuable tool for research and therapeutic development.<sup>[3]</sup> 2ccPA has demonstrated a wide range of

biological activities, many of which are more potent than those of its natural counterpart, cPA.

[1][2]

## Core Biological Functions

- Inhibition of Cancer Cell Invasion and Metastasis: 2ccPA is a potent inhibitor of cancer cell invasion and metastasis. This effect is partly attributed to its ability to inhibit autotaxin (ATX), an enzyme that produces lysophosphatidic acid (LPA), a promoter of cancer progression. 2ccPA has also been shown to inhibit LPA-induced RhoA activation, a key process in tumor cell migration.
- Anti-inflammatory and Immunomodulatory Effects: 2ccPA exhibits significant anti-inflammatory properties. It can suppress the expression of pro-inflammatory cytokines such as IL-1 $\beta$ , IL-6, and TNF- $\alpha$  in response to inflammatory stimuli. It has also been shown to modulate microglial polarization towards the anti-inflammatory M2 phenotype. These effects may be mediated by the inhibition of the NF- $\kappa$ B and AP-1 signaling pathways.
- Neuroprotection and Glial Cell Regulation: 2ccPA has demonstrated neuroprotective effects in models of transient ischemia and traumatic brain injury. It promotes the proliferation and survival of glial cells, including astrocytes and oligodendrocyte precursor cells (OPCs), through the activation of LPA receptors and the ERK signaling pathway.
- Analgesic and Antinociceptive Properties: 2ccPA has been shown to attenuate neuropathic pain and reduce nociceptive reflexes in animal models of acute and chronic pain.
- Chondroprotection and Osteoarthritis Amelioration: In the context of osteoarthritis (OA), 2ccPA has shown promise as a disease-modifying agent. It stimulates the synthesis of hyaluronic acid in synoviocytes and suppresses the production of matrix metalloproteinases (MMP-1, -3, and -13) that degrade cartilage. These actions help to reduce pain, inflammation, and cartilage degeneration in OA models.
- Antifibrotic Activity: 2ccPA has been shown to suppress the development of bleomycin-induced skin fibrosis in mice, indicating its potential as a therapeutic agent for fibrotic diseases like systemic sclerosis.

## Quantitative Data

Parameter	Value	Assay Conditions	Reference
Inhibition of MM1 cell migration	Significantly inhibited at 25 $\mu$ M	Serum- and LPA-induced transcellular migration	
Plasma half-life	16 minutes	Intraperitoneal administration in mice (1.6 mg/kg)	

## Experimental Protocols

### Inhibition of Cancer Cell Invasion

- Cell Line: MM1 human melanoma cells.
- Method: A transcellular migration assay was used. MM1 cells were placed in the upper chamber of a Boyden chamber, and a chemoattractant (serum or LPA) was placed in the lower chamber. 2ccPA (25  $\mu$ M) was added to the upper chamber with the cells. The number of cells that migrated through the filter to the lower chamber was quantified after a specific incubation period.
- Results: 2ccPA significantly inhibited the migration of MM1 cells towards both serum and LPA.

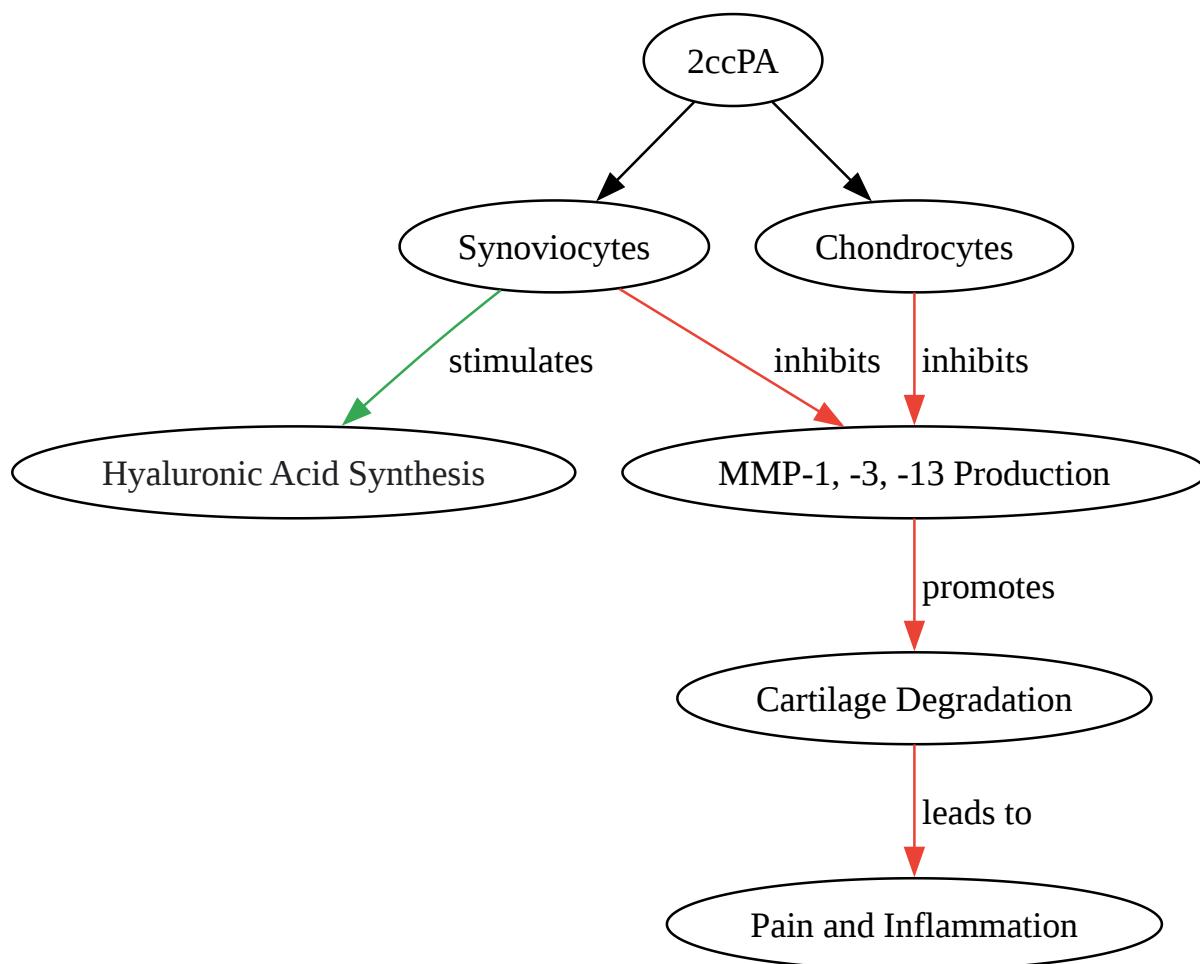
### Assessment of Anti-inflammatory Effects in Microglia

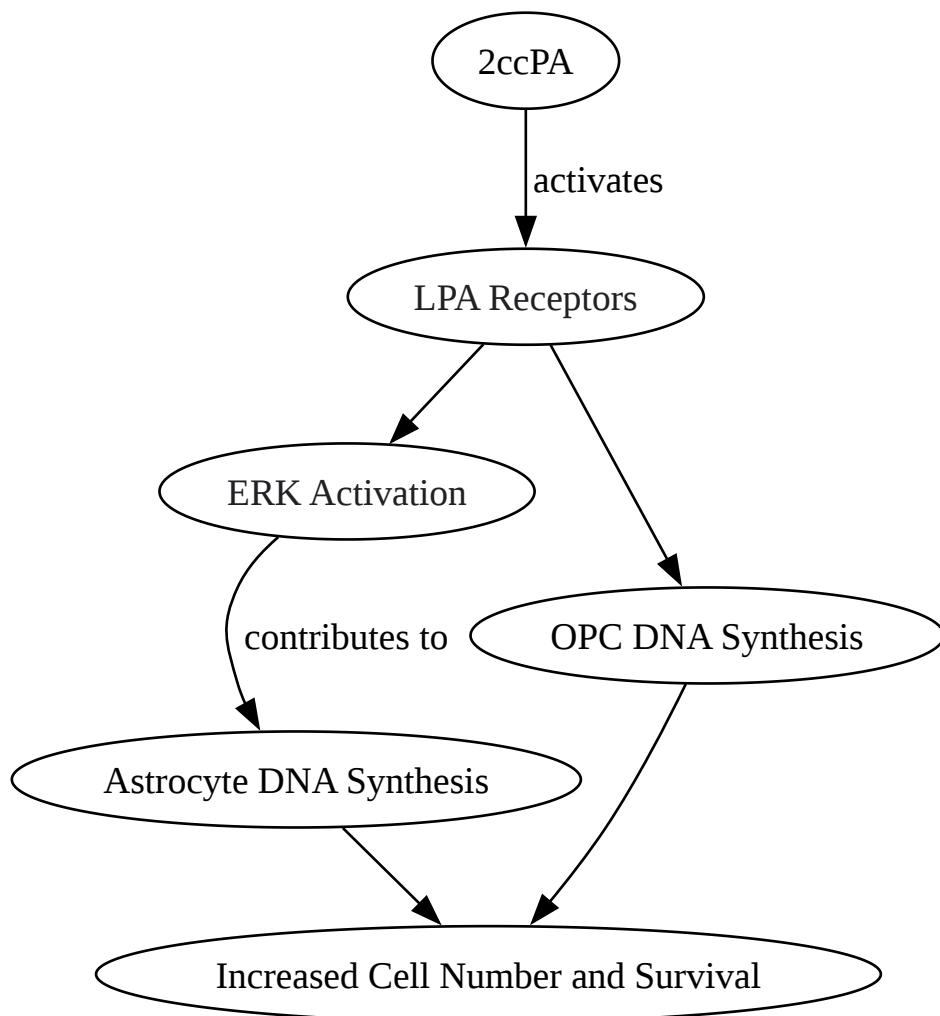
- Cell Culture: Primary microglial cells were cultured from the cerebral cortices of neonatal mice.
- Method: Microglial cells were stimulated with lipopolysaccharide (LPS) to induce an inflammatory response. 2ccPA was added to the culture medium at various concentrations. The expression of pro-inflammatory cytokine mRNAs (IL-1 $\beta$ , IL-6, TNF- $\alpha$ ) was measured using quantitative real-time PCR.
- Results: 2ccPA suppressed the LPS-induced increase in the mRNA expression of these inflammatory cytokines.

## Evaluation of Chondroprotective Effects in an Osteoarthritis Model

- Animal Model: Osteoarthritis was induced in rabbits by total meniscectomy.
- Method: 2ccPA was administered via intra-articular injection twice a week for 42 days. Pain was assessed by measuring weight distribution on the hind paws. Articular swelling was also measured. At the end of the study, the knee joints were collected for histopathological analysis of cartilage degeneration. The effects of 2ccPA on human OA synoviocytes and chondrosarcoma SW1353 cells were also examined in vitro for hyaluronic acid synthesis and MMP production.
- Results: 2ccPA significantly reduced pain and articular swelling in the rabbit model and suppressed cartilage degeneration. In vitro, 2ccPA stimulated hyaluronic acid synthesis and suppressed the production of MMP-1, -3, and -13.

## Signaling Pathways and Mechanisms of Action

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## Part 2: 2-Chloro-N6-cyclopentyladenosine (CCPA)

2-Chloro-N6-cyclopentyladenosine (CCPA) is a synthetic adenosine analog that is a highly potent and selective agonist for the adenosine A1 receptor. Its high selectivity makes it a valuable pharmacological tool for studying the physiological and pathophysiological roles of the adenosine A1 receptor.

### Core Biological Functions

- Adenosine A1 Receptor Agonism: CCPA's primary biological function is to bind to and activate adenosine A1 receptors. These receptors are G protein-coupled receptors that are widely distributed throughout the body, including the brain, heart, and kidneys.

- Neuromodulation and Anticonvulsant Activity: In the central nervous system, activation of A1 receptors by CCPA generally has an inhibitory effect on neuronal activity. This has led to its investigation as an anticonvulsant. Studies have shown that CCPA can reduce hippocampal excitability.
- Cardiovascular Effects: CCPA exhibits negative chronotropic activity, meaning it slows down the heart rate. This is a characteristic effect of A1 receptor activation in the heart. It has also been shown to be protective in models of myocardial ischemia.
- Lack of A2A Receptor Activity: A key feature of CCPA is its high selectivity for A1 over A2A adenosine receptors. Consequently, it does not produce the typical A2A receptor-mediated effects such as vasodilation or inhibition of platelet aggregation.

## Quantitative Data

Parameter	Value	Receptor/System	Reference
Ki	0.8 nM	Human Adenosine A1 Receptor	
Ki	2300 nM	Human Adenosine A2A Receptor	
Ki	42 nM	Human Adenosine A3 Receptor	
EC50	18800 nM	Human Adenosine A2B Receptor	
Ki	0.4 nM	Rat Brain Adenosine A1 Receptor	
Ki	3900 nM	Rat Striatal Adenosine A2 Receptor	
IC50	33 nM	Rat Fat Cell Membrane Adenylylate Cyclase (A1 model)	
EC50	3500 nM	Human Platelet Membrane Adenylylate Cyclase (A2 model)	
EC50	8.2 nmol/l	Negative chronotropic activity in rat atria	

## Experimental Protocols

### Receptor Binding Assays

- Preparation: Membranes were prepared from rat brain tissue (for A1 receptors) and rat striatal tissue (for A2 receptors).
- Method: Competitive binding assays were performed using radiolabeled ligands ([<sup>3</sup>H]PIA for A1 receptors and [<sup>3</sup>H]NECA for A2 receptors). The ability of CCPA to displace the

radioligand from the receptor was measured at various concentrations. The  $K_i$  value was then calculated, representing the affinity of CCPA for the receptor.

- Results: CCPA demonstrated high affinity for A1 receptors ( $K_i = 0.4$  nM) and low affinity for A2 receptors ( $K_i = 3900$  nM), indicating high selectivity.

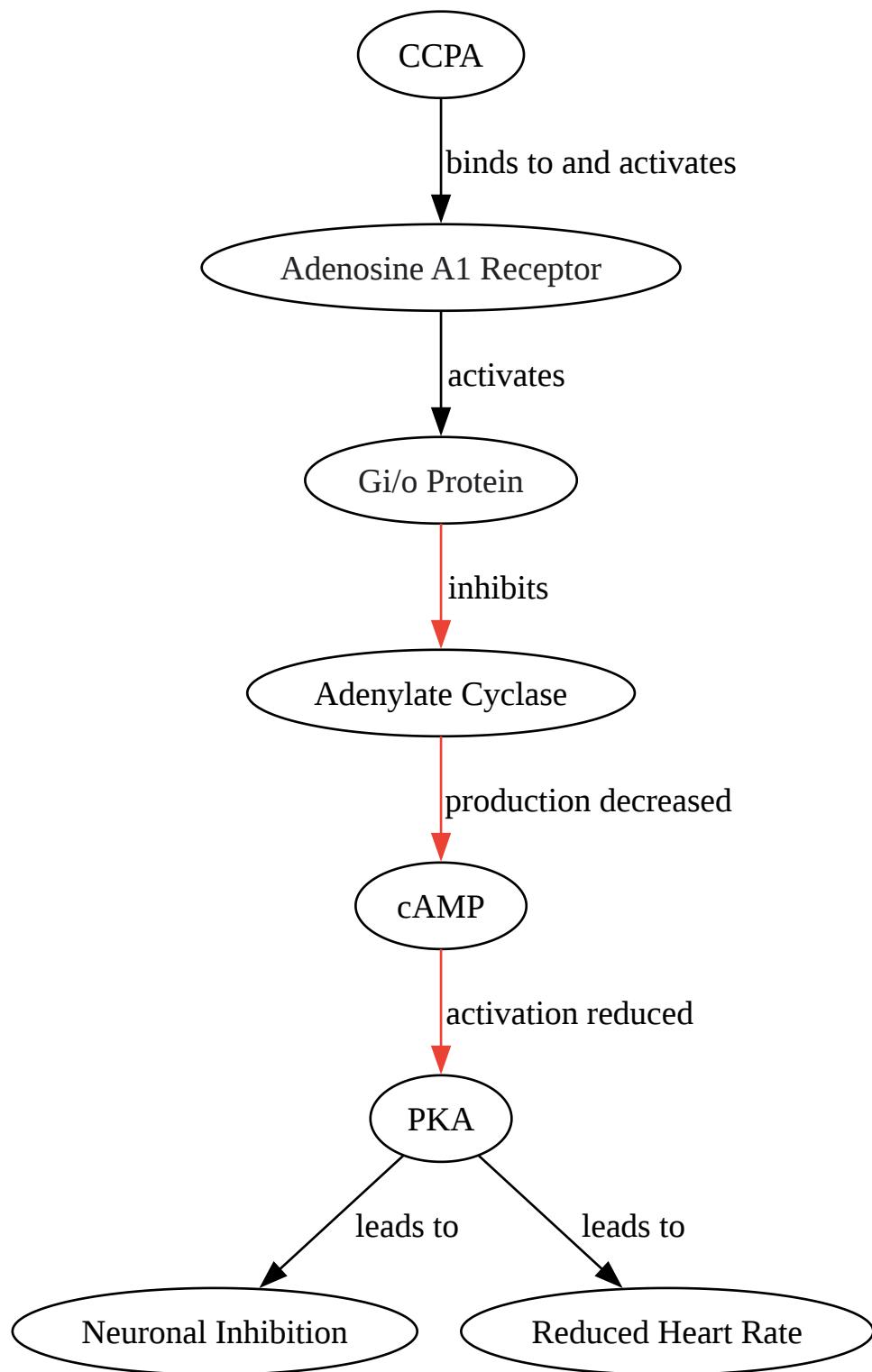
#### Functional Assay of Adenylate Cyclase Activity

- Preparation: Membranes were prepared from rat fat cells (a model for A1 receptor function) and human platelets (a model for A2 receptor function).
- Method: The effect of CCPA on adenylate cyclase activity was measured. A1 receptor activation typically inhibits adenylate cyclase, while A2 receptor activation stimulates it. The IC<sub>50</sub> (for inhibition) and EC<sub>50</sub> (for stimulation) values were determined.
- Results: CCPA inhibited adenylate cyclase in rat fat cell membranes with an IC<sub>50</sub> of 33 nM and stimulated it in human platelet membranes with an EC<sub>50</sub> of 3500 nM, further confirming its A1 selectivity.

#### Assessment of Anticonvulsant Effects

- Animal Model: Rats of different developmental ages (12 to 60 days old).
- Method: Epileptic afterdischarges were elicited in the hippocampus by electrical stimulation. CCPA (0.5 or 1 mg/kg) was administered intraperitoneally 10 minutes before stimulation. The threshold intensity required to elicit an afterdischarge and the duration of the afterdischarge were measured.
- Results: CCPA demonstrated age-dependent anticonvulsant effects, increasing the threshold for afterdischarge elicitation.

## Signaling Pathways and Mechanisms of Action

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